2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is an organic compound with a complex structure that includes a benzoxazole moiety, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the pyridine moiety, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyridine Moiety: This step often involves the use of pyridine derivatives and may require conditions such as reflux in the presence of a suitable catalyst.
Coupling to Form Carboxamide: The final step involves the coupling of the benzoxazole and pyridine intermediates to form the carboxamide, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and pyridine moieties, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It can be used in biological research to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylaniline: This compound shares a similar chloro and methyl substitution pattern but lacks the benzoxazole and pyridine moieties.
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents can be compared to highlight the unique properties of 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClN3O2 |
---|---|
Molecular Weight |
377.8g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-5-8-16-18(10-12)27-21(25-16)14-7-6-13(2)17(11-14)24-20(26)15-4-3-9-23-19(15)22/h3-11H,1-2H3,(H,24,26) |
InChI Key |
OLNTWWMUWLPYDS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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